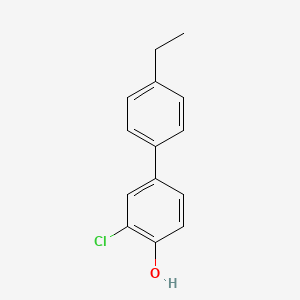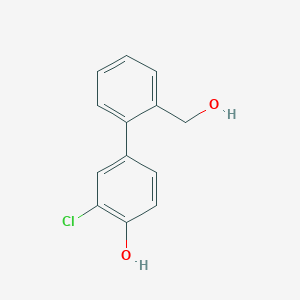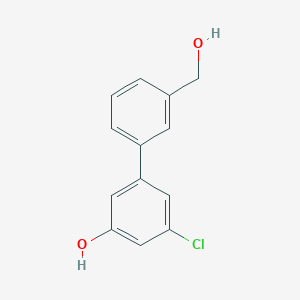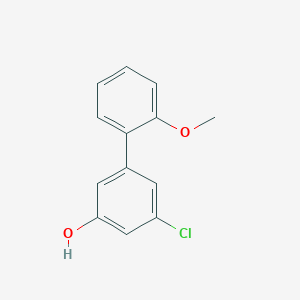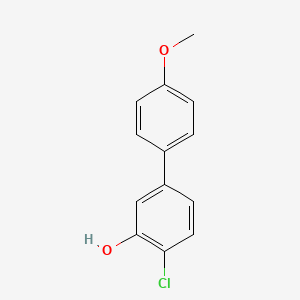
3-Chloro-5-(3-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-methoxyphenyl)phenol, 95% (also known as 3-chloro-5-methoxybenzene-1-ol) is an aromatic phenol compound with an aromatic ring of three carbon atoms, a chlorine atom and a methoxy group. It is a white crystalline solid with a melting point of 68-72°C. 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% is not well understood. However, it is known that the phenol group of the compound can form hydrogen bonds with other molecules, allowing it to interact with other molecules in the environment. This interaction can lead to a variety of effects, including changes in the structure of the molecule and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% are not well understood. However, some studies suggest that the compound may have potential therapeutic applications in the treatment of certain diseases, including cancer. In addition, the compound has been studied for its ability to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in laboratory experiments include its relatively low cost, ease of use, and high purity. In addition, the compound is stable in aqueous solutions and can be used in a wide range of temperatures and pH ranges. However, the compound is volatile and can be toxic if inhaled or ingested, so it should be handled with caution.
Direcciones Futuras
The future of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% in scientific research is promising. Further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. In addition, the compound could be used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. Finally, the compound could be used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds.
Métodos De Síntesis
The synthesis of 3-Chloro-5-(3-methoxyphenyl)phenol, 95% can be achieved by several different methods. The most commonly used method is the reaction of p-chlorotoluene with sodium methoxide in aqueous methanol. This reaction produces the desired phenol in a 95% pure form. Another method involves the reaction of p-chlorotoluene with potassium hydroxide in aqueous ethanol, followed by the addition of sodium methoxide. This method produces a 98% pure form of the desired phenol.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as an intermediate in the production of other phenolic compounds. In addition, 3-Chloro-5-(3-methoxyphenyl)phenol, 95% has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and pyridines.
Propiedades
IUPAC Name |
3-chloro-5-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTFRSHIEJNYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685886 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methoxyphenyl)phenol | |
CAS RN |
1261928-37-3 |
Source


|
| Record name | 5-Chloro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


